

# Spectroscopic Characterization of Pentylone Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Pentylone hydrochloride*

Cat. No.: *B593145*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **pentylone hydrochloride**, a synthetic cathinone. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound. This guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information.

## Introduction

**Pentylone hydrochloride**, with the chemical name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride, is a substituted cathinone that has been identified as a designer drug.<sup>[1]</sup> Accurate and thorough analytical data are crucial for its unambiguous identification in forensic and research settings. This guide summarizes the key spectroscopic data for **pentylone hydrochloride**.

## Spectroscopic Data

The following sections present the NMR, IR, and MS data for **pentylone hydrochloride** in structured tables for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **pentylone hydrochloride**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Pentylone Hydrochloride**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.66	d, J = 8.2 Hz	1H	Aromatic H
7.45	s	1H	Aromatic H
7.01	d, J = 8.2 Hz	1H	Aromatic H
6.11	s	2H	O-CH <sub>2</sub> -O
5.02	t, J = 5.5 Hz	1H	CH(N)-C=O
2.75	s	3H	N-CH <sub>3</sub>
1.98	m	2H	CH <sub>2</sub> -CH(N)
1.24	m	2H	CH <sub>2</sub> -CH <sub>3</sub>
0.84	t, J = 7.3 Hz	3H	CH <sub>2</sub> -CH <sub>3</sub>

Solvent: D<sub>2</sub>O[2]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Pentylone Hydrochloride**

Chemical Shift ( $\delta$ ) ppm	Assignment
194.8	C=O
152.9	Aromatic C-O
148.5	Aromatic C-O
129.1	Aromatic C
125.7	Aromatic CH
108.8	Aromatic CH
108.3	Aromatic CH
102.3	O-CH <sub>2</sub> -O
64.1	CH(N)-C=O
31.5	N-CH <sub>3</sub>
27.9	CH <sub>2</sub> -CH(N)
19.1	CH <sub>2</sub> -CH <sub>3</sub>
13.7	CH <sub>2</sub> -CH <sub>3</sub>

Note: Data compiled from various sources and may be subject to slight variations based on experimental conditions.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **pentylone hydrochloride** shows characteristic absorption bands corresponding to its ketone, amine, and aromatic functionalities.

Table 3: IR Spectroscopic Data for **Pentylone Hydrochloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	N-H stretch (from hydrochloride salt)
~2960	Medium	C-H stretch (aliphatic)
~2870	Medium	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ketone)[1]
1605	Medium	C=C stretch (aromatic)
1505	Medium	C=C stretch (aromatic)
1250	Strong	C-O-C stretch (asymmetric, methylenedioxy)
1040	Strong	C-O-C stretch (symmetric, methylenedioxy)
930	Medium	O-CH <sub>2</sub> -O bend

Sample preparation: KBr pellet

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques have been used for the analysis of pentylone.

Table 4: Mass Spectrometry Data for Pentylone

m/z	Ionization Mode	Assignment
236	ESI	$[M+H]^+$ (Protonated molecule)
235	EI	$M^+$ (Molecular ion)
177	EI	$[M - C_4H_8N]^+$
163	EI, ESI	$[M - C_4H_{10}N]^+$ (Benzoyl cation)
135	EI, ESI	$[C_8H_7O_2]^+$ (Methylenedioxybenzoyl cation)
86	EI	$[C_5H_{12}N]^+$ (Iminium ion, base peak)

Note: Fragmentation patterns can vary depending on the specific instrument and conditions used.<sup>[3][4]</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### NMR Spectroscopy

- Sample Preparation: 5-10 mg of **pentylone hydrochloride** is dissolved in approximately 0.6 mL of deuterium oxide ( $D_2O$ ). Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing ( $\delta = 0.0$  ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
- $^1H$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024 or more, depending on the sample concentration.
- Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for  $^1\text{H}$ ) and Fourier transformed. Phase and baseline corrections are applied.

## IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of **pentylone hydrochloride** is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press at approximately 8-10 tons of pressure.[\[2\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

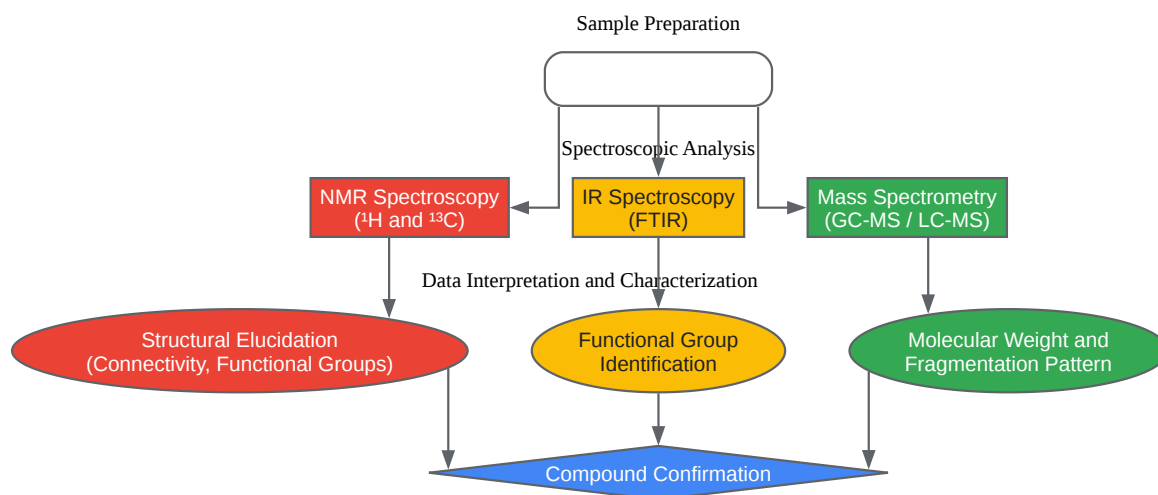
- Data Processing: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (GC-MS)

- Sample Preparation: A solution of **pentylone hydrochloride** in methanol (e.g., 1 mg/mL) is prepared. This solution is further diluted to an appropriate concentration (e.g., 1-10 µg/mL) for analysis.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
  - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-550.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of **pentylone hydrochloride**.



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Caption: Workflow for the spectroscopic identification of **pentylone hydrochloride**.

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